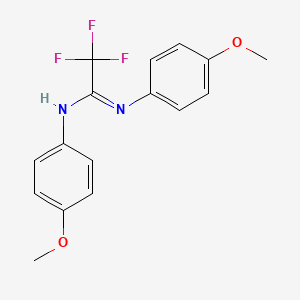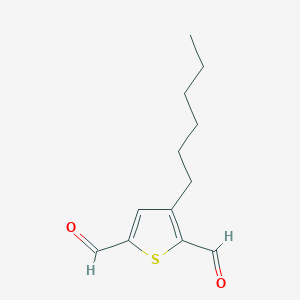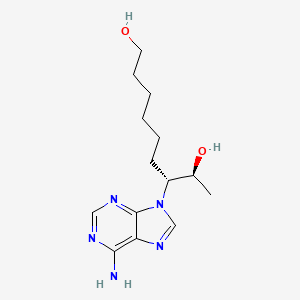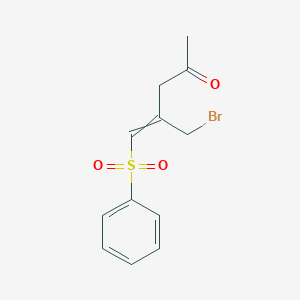![molecular formula C20H18O4 B14274654 4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol CAS No. 138689-10-8](/img/structure/B14274654.png)
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes multiple hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol derivatives. The process involves the following steps:
Alkylation: Phenol is reacted with an alkyl halide in the presence of a base to form an alkylated phenol.
Hydroxylation: The alkylated phenol undergoes hydroxylation using a suitable oxidizing agent to introduce additional hydroxyl groups.
Coupling Reaction: The hydroxylated product is then coupled with another phenol derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols.
科学研究应用
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism by which 4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound may target enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the additional hydroxyl groups on the benzene ring.
Resveratrol: A stilbene derivative with antioxidant properties, similar in its hydroxyl group arrangement.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory effects.
Uniqueness
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the presence of the bisphenyl ethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
138689-10-8 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-[1,1-bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c1-20(13-2-6-15(21)7-3-13,14-4-8-16(22)9-5-14)18-11-10-17(23)12-19(18)24/h2-12,21-24H,1H3 |
InChI 键 |
WMVAHPLEKJYUGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=C(C=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)



![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
